PKI-179
Overview
Description
PKI-179 is a potent, orally active compound that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It demonstrates inhibitory activity against various isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a significant compound in cancer research due to its anti-tumor capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKI-179 involves multiple steps, including the formation of a triazinyl-phenyl-pyridinylurea structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors, purification systems, and quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
PKI-179 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
PKI-179 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways.
Biology: Employed in cellular studies to understand the role of phosphatidylinositol 3-kinase and mammalian target of rapamycin in cell proliferation and survival.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting phosphatidylinositol 3-kinase and mammalian target of rapamycin
Mechanism of Action
PKI-179 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, this compound disrupts these pathways, leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
PI-103: Another dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin.
Torin1: A selective inhibitor of mammalian target of rapamycin.
PP242: A selective inhibitor of mammalian target of rapamycin.
Uniqueness
PKI-179 is unique due to its potent inhibitory activity against multiple isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It also exhibits activity against specific mutations, such as E545K and H1047R, making it a valuable compound in cancer research .
Properties
CAS No. |
1197160-28-3 |
---|---|
Molecular Formula |
C25H28N8O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-[4-[4-morpholin-4-yl-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea |
InChI |
InChI=1S/C25H28N8O3/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34)/t20-,21+ |
InChI Key |
WXUUCRLKXQMWRY-OYRHEFFESA-N |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKI179; PKI-179; PK I179. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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